![molecular formula C7H2Cl2N2OS B13869012 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride](/img/structure/B13869012.png)
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride typically involves the chlorination of thieno[3,2-d]pyrimidine derivatives. One common method includes the reaction of 4-chlorothieno[3,2-d]pyrimidine with thionyl chloride under reflux conditions to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve large-scale chlorination reactions using thionyl chloride or similar reagents, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can react with nucleophiles such as amines or alcohols to form corresponding amides or esters.
Electrophilic Substitution: The presence of the chlorine atom makes it susceptible to electrophilic substitution reactions.
Common Reagents and Conditions
Thionyl Chloride: Used for the chlorination process.
Amines and Alcohols: Common nucleophiles for substitution reactions.
Catalysts: Palladium catalysts are often used in coupling reactions involving this compound.
Major Products
Amides and Esters: Formed through nucleophilic substitution.
Coupled Products: Formed through reactions such as Suzuki coupling.
Scientific Research Applications
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride has several applications in scientific research:
Medicinal Chemistry: Used as an intermediate in the synthesis of antiviral and anticancer agents.
Biological Studies: Investigated for its potential as a non-nucleoside reverse transcriptase inhibitor (NNRTI) for HIV treatment.
Industrial Chemistry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is primarily related to its ability to interact with biological targets such as enzymes. For instance, as an NNRTI, it binds to the reverse transcriptase enzyme of HIV, inhibiting its activity and preventing viral replication . The compound’s structure allows it to fit into the enzyme’s active site, blocking its function.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of properties that make it valuable for specific applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C7H2Cl2N2OS |
|---|---|
Molecular Weight |
233.07 g/mol |
IUPAC Name |
4-chlorothieno[3,2-d]pyrimidine-7-carbonyl chloride |
InChI |
InChI=1S/C7H2Cl2N2OS/c8-6-5-4(10-2-11-6)3(1-13-5)7(9)12/h1-2H |
InChI Key |
GSQWFBSEVAWPLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=C(S1)C(=NC=N2)Cl)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-5-(dimethylamino)-4-methylbenzoate](/img/structure/B13868938.png)
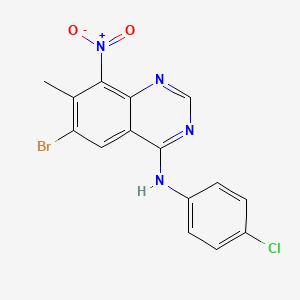
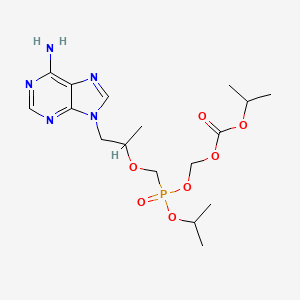
![2-[3-[4-(3-methyl-1-benzofuran-2-carbonyl)piperazin-1-yl]-3-oxopropyl]-3H-quinazolin-4-one](/img/structure/B13868953.png)
![4,5-dichloro-2-N-[2-(dimethylamino)ethyl]benzene-1,2-diamine](/img/structure/B13868970.png)
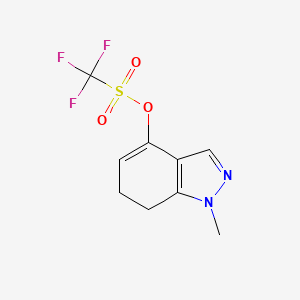
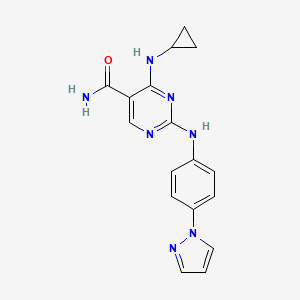
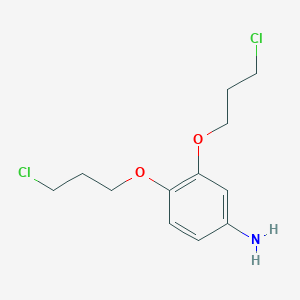

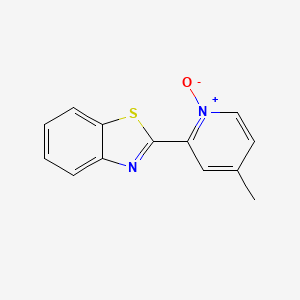

![4-[(4,6-dimethylpyrimidin-2-yl)methylamino]benzoic acid](/img/structure/B13869001.png)


